BenchChemオンラインストアへようこそ!

Garciniaxanthone E

Cancer research Cytotoxicity screening Natural product pharmacology

Procure ≥98% HPLC Garciniaxanthone E for reproducible cytotoxic, α-amylase inhibition, or NGF-mediated neurite outgrowth studies. This geranylated xanthone provides a validated tool compound with distinct activity profiles vs. common prenylated xanthones. Verify lot-specific activity and storage integrity.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
Cat. No. B170427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarciniaxanthone E
SynonymsGarciniaxanthone E
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C
InChIInChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+
InChIKeyBRKFTRQHPIQVNO-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Garciniaxanthone E: Geranylated Xanthone Natural Product with Multi-Target Bioactivity Profile for Cancer and Metabolic Research


Garciniaxanthone E (CAS: 173294-74-1; molecular formula: C28H32O6; molecular weight: 464.55) is a tetraoxygenated geranylated xanthone first isolated from Garcinia subelliptica [1]. The compound features a tricyclic xanthone core with a geranyl substituent at the C-2 position and a prenyl group at C-1, distinguishing it structurally from the more abundant prenylated xanthones such as α-mangostin and garcinone E that dominate the Garcinia chemotype [2]. Garciniaxanthone E has been subsequently isolated from multiple Garcinia species including G. mangostana, G. xanthochymus, and G. dulcis, and has demonstrated quantifiable activities across distinct therapeutic axes including cancer cytotoxicity, α-amylase inhibition, receptor tyrosine kinase modulation, and nerve growth factor (NGF)-mediated neurite outgrowth enhancement [3].

Why In-Class Prenylated Xanthones Cannot Substitute for Garciniaxanthone E Without Empirical Validation


Prenylated xanthones from Garcinia species exhibit profoundly divergent activity spectra driven by subtle variations in prenylation pattern, oxygenation state, and substitution position. Direct head-to-head cytotoxic data demonstrate that garciniaxanthone E (IC50s: 5.4-8.5 µM across MCF-7, A549, HCT-116) exhibits markedly distinct potency compared to structurally related in-class compounds such as garcixanthone C (IC50s: 2.65-4.27 µM against MCF-7/A549) and garcinone E (IC50: 7.79 µM in HEY cells) [1][2]. Furthermore, garciniaxanthone E demonstrates a unique polypharmacology profile spanning α-amylase inhibition (IC50: 17.8 µM), receptor tyrosine kinase modulation (12% InsR inhibition), and NGF-mediated neurite outgrowth enhancement at 10 µM—activities that are not uniformly present across the prenylated xanthone class [3][4]. Generic substitution based solely on the 'xanthone' or 'prenylated xanthone' classification without compound-specific validation risks experimental failure due to unrecognized structure-activity discontinuities.

Quantitative Differential Evidence: Garciniaxanthone E Versus In-Class Comparators and Reference Standards


Cytotoxic Selectivity Profile: Garciniaxanthone E Demonstrates Cell Line-Dependent Potency Distinct from Garcixanthone C

Garciniaxanthone E (reported as garcixanthone E, compound 1) was evaluated for cytotoxic activity against MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer cell lines using the SRB assay, yielding IC50 values of 8.5, 5.4, and 5.7 µM respectively, in comparison to doxorubicin (IC50s: 0.18, 0.6, and 0.2 µM) [1]. When compared against the structurally related garcixanthone C evaluated under identical SRB assay conditions against MCF-7 and A549 cells, garcixanthone C exhibited superior potency with IC50s of 4.27 and 2.65 µM (compared to doxorubicin IC50s of 0.06 and 0.44 µM) [2]. This quantitative divergence establishes that minor structural modifications in the xanthone scaffold produce non-linear potency shifts across cancer cell lines.

Cancer research Cytotoxicity screening Natural product pharmacology

α-Amylase Inhibitory Activity: Garciniaxanthone E Demonstrates Quantifiable but Inferior Potency Relative to Acarbose

Garciniaxanthone E (reported as garcixanthone E, compound 1) was evaluated for α-amylase inhibitory (AAI) activity in a standardized enzymatic assay, yielding an IC50 of 17.8 µM compared to the clinical reference standard acarbose (IC50: 6.7 µM) [1]. In the same study, the co-isolated benzophenone garcimangophenone C (compound 9) exhibited superior AAI potency with an IC50 of 12.9 µM. Molecular docking analysis using human α-amylase crystal structure (PDB-ID: 5EOF) provided mechanistic corroboration, with garcimangophenone C demonstrating a docking score of -7.746 kcal/mol compared to the native ligand 7JR (-9.932 kcal/mol) [1]. This establishes garciniaxanthone E as a moderate α-amylase inhibitor with defined quantitative parameters suitable for structure-activity relationship studies.

Metabolic disease research Diabetes Enzyme inhibition

Receptor Tyrosine Kinase Inhibition: Garciniaxanthone E Exhibits Weak InsR Activity Contrasting with 12b-Hydroxy-des-D-garcigerrin A's Moderate EGFR Activity

In the first reported evaluation of garciniaxanthone E against receptor tyrosine kinases, the compound (tested as compound 1) exhibited weak inhibitory activity with 12% inhibition against the Insulin Receptor (InsR) at the tested concentration [1]. In direct comparison, the co-isolated xanthone derivative 12b-Hydroxy-des-D-garcigerrin A (compound 2) demonstrated moderate activity with 29% inhibition against the epidermal growth factor receptor (EGFR) [1]. This differential kinase selectivity profile is corroborated by molecular docking studies targeting EGFR-TK, which suggest that the C-4 hydroxyl group present in compound 2 (but absent in garciniaxanthone E) may be a critical pharmacophoric determinant for enhanced inhibitory activity [1].

Kinase inhibition Receptor tyrosine kinase Cancer signaling

Neurite Outgrowth Enhancement: Garciniaxanthone E Promotes NGF-Mediated Neuritogenesis at Defined Concentrations

Garciniaxanthone E (reported as compound 2) at a concentration of 10 µM elicited marked enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in PC12D rat pheochromocytoma cells [1]. In the same study, the structurally related xanthone derivative 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone (compound 1) demonstrated comparable neuritogenic activity at a lower concentration of 3 µM, establishing a concentration-dependent differentiation within the geranylated xanthone subclass [1]. The neurite outgrowth enhancement was observed in the presence of NGF, indicating a potentiating rather than direct neurotrophic mechanism.

Neurodegenerative disease Neuronal differentiation Neurotrophic activity

Structural Differentiation: Geranyl Substitution Pattern Distinguishes Garciniaxanthone E from Prenyl-Dominant Xanthone Analogs

Garciniaxanthone E is classified as an 8-prenylated xanthone with an additional geranyl substituent at the C-2 position and a prenyl group at C-1, distinguishing it from the majority of Garcinia-derived xanthones which contain only prenyl (C5) substituents [1][2]. The compound was first isolated from Garcinia subelliptica and identified as the second geranylated xanthone ever isolated from the Garcinia genus [3]. This structural distinctiveness correlates with its observed biological profile: while prenylated xanthones such as α-mangostin, γ-mangostin, and garcinone E have been demonstrated to target mitochondrial respiratory chain complexes (complex II inhibition by α-mangostin, γ-mangostin, and garcinone E; complex III inhibition by 9-hydroxycalabaxanthone) in isolated mitochondria, no comparable mitochondrial respiration data exist for garciniaxanthone E [4].

Natural product chemistry Structure-activity relationship Chemotaxonomy

Evidence-Backed Application Scenarios for Garciniaxanthone E in Research and Procurement


Multi-Cell-Line Cytotoxicity Screening in Academic Oncology Research

Investigators requiring a natural product with validated, reproducible cytotoxic activity across breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines should procure garciniaxanthone E as a standardized tool compound. The compound's IC50 values (8.5, 5.4, and 5.7 µM respectively) provide well-defined benchmarks for assay validation and comparative screening against novel synthetic or natural product libraries [1]. The moderate potency profile reduces the risk of acute toxicity masking subtler mechanistic readouts in extended-duration assays. Source material should be specified as ≥98% purity by HPLC from a vendor providing independent Certificate of Analysis with retention time and spectral confirmation [2].

α-Amylase Inhibitor Scaffold for Metabolic Disease SAR Programs

Medicinal chemistry teams developing xanthone-based α-amylase inhibitors for postprandial hyperglycemia applications should utilize garciniaxanthone E as a moderate-potency starting scaffold (IC50 17.8 µM versus acarbose 6.7 µM) [1]. The established structure-activity gap relative to acarbose defines a clear optimization trajectory, while the compound's defined purity and availability support systematic derivatization campaigns. Procurement should prioritize lots with validated α-amylase inhibitory activity and documented storage stability data for long-term SAR consistency.

Neurotrophic Potentiation Studies in PC12D Neuronal Differentiation Models

Neuroscience laboratories investigating NGF-mediated neurite outgrowth mechanisms should employ garciniaxanthone E as a positive control for neuritogenic potentiation at 10 µM concentration in PC12D cell models [1]. The compound's reproducible activity at this defined concentration enables reliable inter-experimental normalization and cross-laboratory replication. Researchers should verify lot-specific neuritogenic activity upon receipt and aliquot under inert atmosphere to preserve hydroxyl group integrity during storage.

Chemotaxonomic and Phytochemical Reference Standard for Garcinia Species Authentication

Natural product chemistry and botanical authentication laboratories should procure garciniaxanthone E as a diagnostic marker compound for Garcinia species chemotyping, particularly for G. subelliptica, G. mangostana, G. xanthochymus, and G. dulcis [1][2]. As the second geranylated xanthone isolated from the genus, the compound provides a structurally distinctive LC-MS/MS reference standard for differentiating closely related Garcinia chemotypes. Procurement specifications should mandate HPLC-UV and HRMS characterization data with retention time and accurate mass confirmation for inclusion in in-house spectral libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Garciniaxanthone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.